
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure significantly influences its reactivity and stability, making it a valuable compound in medicinal chemistry, materials science, and other areas of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the introduction of fluorine atoms into the pyrazole ring. One common method is the reaction of a pyrazole derivative with a fluorinated alkyl halide under basic conditions. For example, the reaction of 1H-pyrazole-5-carboxylic acid with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.
科学的研究の応用
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure makes it a potential candidate for drug development, as fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Agriculture: The compound may be explored for use in agrochemicals to improve crop protection and yield.
作用機序
The mechanism of action of 1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes or receptors. For instance, the compound may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
1,1-Difluorocyclopropane derivatives: These compounds share the presence of fluorine atoms and exhibit similar reactivity and stability.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also contain a pyrazole ring and have been studied for their biological activities.
Uniqueness
1-(2,2-Difluoropropyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. The presence of the difluoropropyl group enhances its potential for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H8F2N2O2 |
|---|---|
分子量 |
190.15 g/mol |
IUPAC名 |
2-(2,2-difluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)4-11-5(6(12)13)2-3-10-11/h2-3H,4H2,1H3,(H,12,13) |
InChIキー |
RESMGIDLAPDURO-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=CC=N1)C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


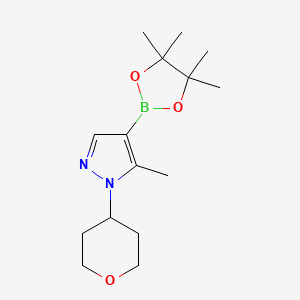
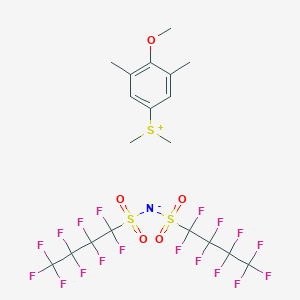
![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)



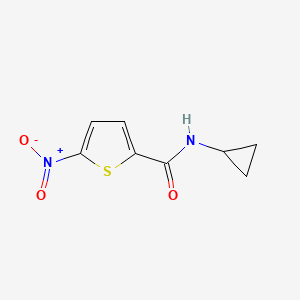
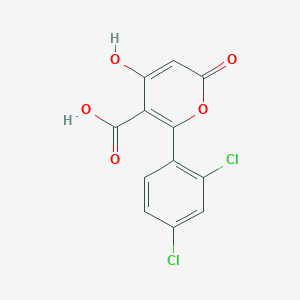
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
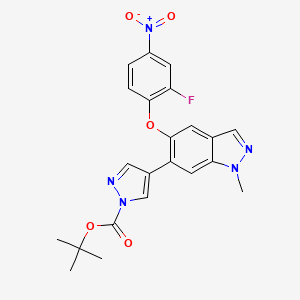
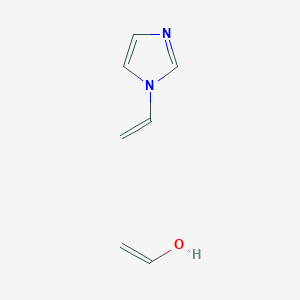
![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
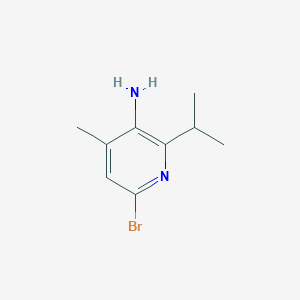
![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
